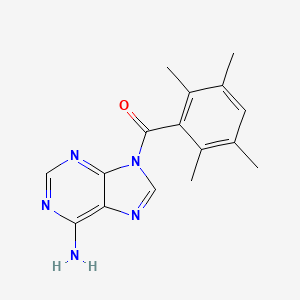
1,4-Dithiane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dithiane-2,5-dione is an organosulfur compound with the molecular formula C4H4O2S2 It is a derivative of dithiane, characterized by the presence of two carbonyl groups at the 2 and 5 positions of the dithiane ring
Vorbereitungsmethoden
1,4-Dithiane-2,5-dione can be synthesized through several methods. One common synthetic route involves the oxidation of 1,4-dithiane-2,5-diol. The reaction typically employs oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to achieve the desired product . Industrial production methods may involve similar oxidation processes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,4-Dithiane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, yielding 1,4-dithiane-2,5-diol.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,4-Dithiane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds and heterocycles.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Dithiane-2,5-dione involves its reactivity towards nucleophiles and electrophiles. The carbonyl groups at the 2 and 5 positions are highly reactive, allowing the compound to participate in various chemical transformations. These reactions often involve the formation of intermediate species, such as enolates or thioketals, which further react to yield the final products .
Vergleich Mit ähnlichen Verbindungen
1,4-Dithiane-2,5-dione can be compared with other similar compounds, such as:
1,3-Dithiane: Known for its use as a carbonyl protecting group and in umpolung (polarity inversion) reactions.
1,4-Dithiane-2,5-diol: A precursor to this compound, used in the synthesis of thiophenes and other sulfur-containing heterocycles.
The uniqueness of this compound lies in its dual carbonyl functionality, which imparts distinct reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
4385-42-6 |
|---|---|
Molekularformel |
C4H4O2S2 |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
1,4-dithiane-2,5-dione |
InChI |
InChI=1S/C4H4O2S2/c5-3-1-7-4(6)2-8-3/h1-2H2 |
InChI-Schlüssel |
JISRAAJAPNOYFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)SCC(=O)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl](/img/structure/B13828900.png)
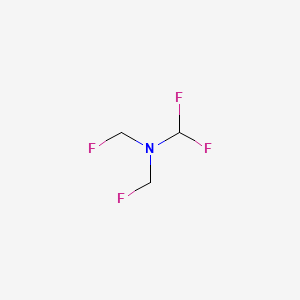

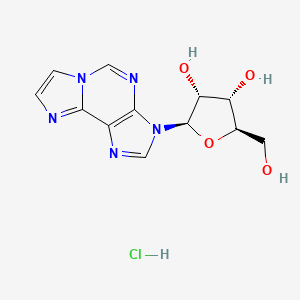
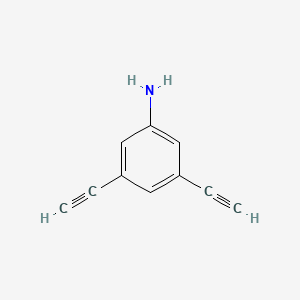
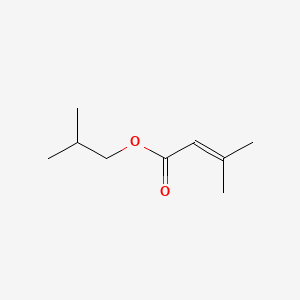
![2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfanyl]-6-methoxy-1H-benzimidazole](/img/structure/B13828919.png)

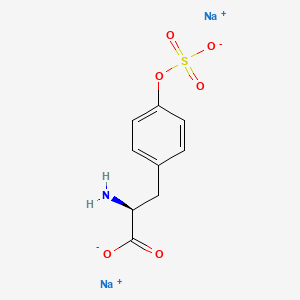
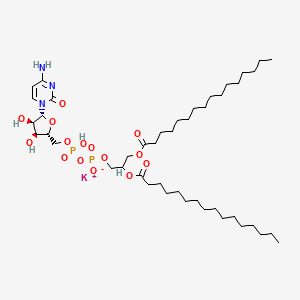
![4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine](/img/structure/B13828934.png)
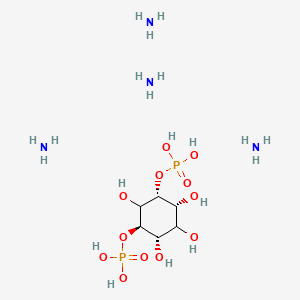
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[1-(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone]](/img/structure/B13828967.png)
